2-(4-ethyl-1H-pyrazol-3-yl)morpholine dihydrochloride is a synthetic organic compound that belongs to the class of pyrazole derivatives. It features a morpholine ring attached to a pyrazole moiety, specifically at the 2-position of the morpholine and the 4-position of the pyrazole. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and pharmacology.
2-(4-ethyl-1H-pyrazol-3-yl)morpholine dihydrochloride is classified as:
The synthesis of 2-(4-ethyl-1H-pyrazol-3-yl)morpholine dihydrochloride typically involves the following steps:
In an industrial context, large-scale synthesis may utilize optimized batch reactors to enhance yield and purity. This includes controlled mixing, heating, and subsequent purification methods.
The molecular structure of 2-(4-ethyl-1H-pyrazol-3-yl)morpholine dihydrochloride can be represented as follows:
The compound's structural data can be represented using various chemical notation systems such as SMILES or InChI. For example, its SMILES representation might look like this: CC(C)N1CCOCC1N=C(N)N=C(C)N
.
2-(4-ethyl-1H-pyrazol-3-yl)morpholine dihydrochloride can undergo several types of chemical reactions:
Reagents commonly used in reactions involving this compound include:
While specific physical properties such as melting point and boiling point are not extensively detailed in available literature, compounds in this class typically exhibit moderate solubility in polar solvents due to their heterocyclic nature.
The chemical properties include:
2-(4-ethyl-1H-pyrazol-3-yl)morpholine dihydrochloride has potential applications in:
CAS No.: 549-10-0
CAS No.:
CAS No.: 63980-78-9
CAS No.: 13463-39-3
CAS No.: